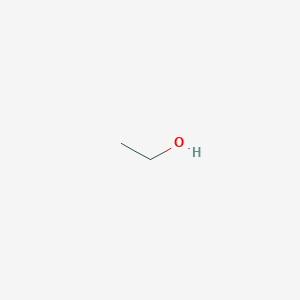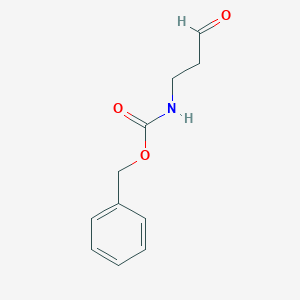
Benzyl-3-oxopropylcarbamate
Übersicht
Beschreibung
Benzyl 3-oxopropylcarbamate, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, is an organic compound with the molecular formula C11H13NO3. It is a derivative of carbamic acid and is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3-oxopropyl group attached to the carbonyl carbon.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-oxopropylcarbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Benzyl 3-oxopropylcarbamate, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, primarily targets aldolase enzymes . Aldolases play a crucial role in glycolysis and gluconeogenesis, where they catalyze the cleavage of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate.
Mode of Action
The compound inhibits aldolase enzymes by reversibly binding to the active site, preventing the substrate from entering . The reaction mechanism involves hydrogen bonds with the phosphate group . Additionally, it is an effective dehydrogenase inhibitor, which prevents the oxidation of hydrocarbons in cells .
Pharmacokinetics
Itsmolecular weight is 207.23 g/mol , which suggests it may have good bioavailability due to its relatively small size
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl 3-oxopropylcarbamate. For instance, it should be stored under an inert atmosphere and in a freezer under -20°C to maintain its stability Factors such as pH and temperature can also affect its efficacy.
Biochemische Analyse
Biochemical Properties
Benzyl 3-oxopropylcarbamate is an aldolase inhibitor that has been shown to have stereoselective activity . It inhibits the enzyme by reversibly binding to the active site and preventing substrate from entering . It is also an effective dehydrogenase inhibitor, which prevents the oxidation of hydrocarbons in cells .
Cellular Effects
The compound exerts its effects on cells by inhibiting certain enzymes and preventing the release of oxygen radicals . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzyl 3-oxopropylcarbamate involves hydrogen bonds with the phosphate group . It acts as an effective dehydrogenase inhibitor, preventing the oxidation of hydrocarbons in cells .
Vorbereitungsmethoden
The preparation of Benzyl 3-oxopropylcarbamate typically involves the reaction of benzylamine with propionaldehyde under suitable reaction conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the target product . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Benzyl 3-oxopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Benzyl 3-oxopropylcarbamate can be compared with other similar compounds, such as:
Benzyl carbamate: Lacks the 3-oxopropyl group and has different reactivity and applications.
3-[(Benzyloxycarbonyl)amino]propionic acid: Contains a carboxylic acid group instead of the aldehyde group.
N-Phenylmethoxycarbonyl-3-aminopropanal: Similar structure but with different functional groups attached to the nitrogen atom
The uniqueness of Benzyl 3-oxopropylcarbamate lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
benzyl N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMOZOQTXKMYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439249 | |
| Record name | Benzyl 3-oxopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65564-05-8 | |
| Record name | Benzyl 3-oxopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-[(Benzyloxycarbonyl)amino]propionaldehyde in modifying guanosine nucleotides?
A1: 3-[(Benzyloxycarbonyl)amino]propionaldehyde acts as a crucial reagent in the synthesis of N2-modified guanosine nucleotides. [, ] The process involves a two-step reaction:
Q2: What are the advantages of this synthetic approach for generating modified guanosine nucleotides?
A2: The research highlights several advantages of using 3-[(Benzyloxycarbonyl)amino]propionaldehyde for this modification:
- Efficiency: The reaction proceeds with moderate yield and high purity (>99.5%), making it suitable for synthesizing these modified nucleotides. [, ]
- Versatility: The method is applicable to various guanosine nucleotides, including GMP, GDP, GTP, and even N7-methyl-GDP. [, ] This broadens the scope of potential probes that can be generated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
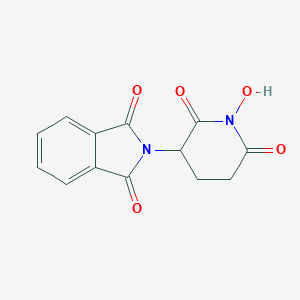
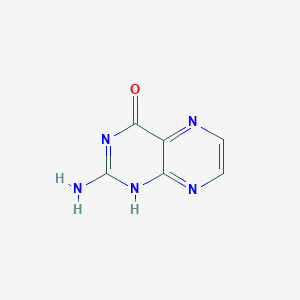
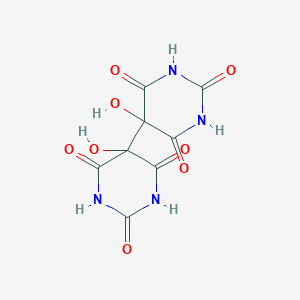
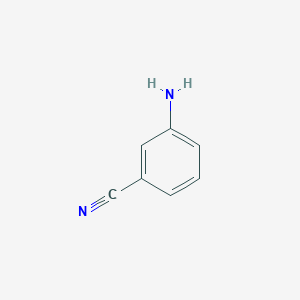


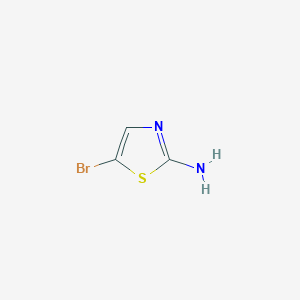
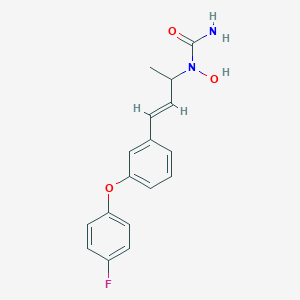
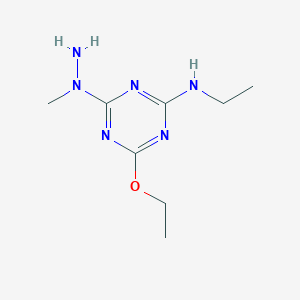
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
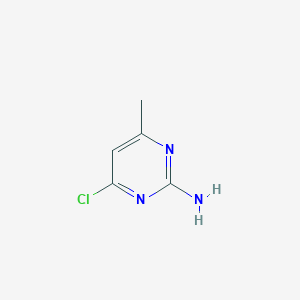
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B145688.png)
